molecular formula C19H24N2O4S2 B2599818 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide CAS No. 921997-93-5

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide

Cat. No.: B2599818
CAS No.: 921997-93-5
M. Wt: 408.53
InChI Key: ZOCHRKBTNAFWMY-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide is a synthetic sulfonamide derivative featuring a benzoxazepine core fused with a thiophene sulfonamide moiety. Its structure includes a seven-membered oxazepine ring substituted with isobutyl and dimethyl groups at the 5- and 3-positions, respectively, and a sulfonamide group at the 8-position. The compound’s crystallographic data, including bond lengths, angles, and torsion parameters, are typically resolved using advanced software such as SHELXL, a program renowned for its precision in small-molecule refinement .

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-13(2)11-21-15-8-7-14(20-27(23,24)17-6-5-9-26-17)10-16(15)25-12-19(3,4)18(21)22/h5-10,13,20H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCHRKBTNAFWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CS3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzo[b][1,4]oxazepine ring, introduction of the isobutyl and dimethyl groups, and finally, the attachment of the thiophene sulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group or the sulfonamide moiety, leading to different reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein-ligand interactions.

    Medicine: The compound could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of specialty chemicals or advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be compared to other sulfonamide-containing heterocycles, such as thiophene sulfonamides, benzodiazepines, and related oxazepine derivatives. Key points of comparison include:

Structural Features

  • Core Heterocycle : Unlike benzodiazepines (e.g., diazepam), which possess a fused benzene-diazepine system, this compound’s benzo-oxazepine core introduces distinct conformational rigidity due to the oxygen atom in the seven-membered ring.

Crystallographic Analysis

Crystallographic studies using SHELXL reveal critical differences in molecular packing and hydrogen-bonding networks. For example:

  • Hydrogen-Bonding: The sulfonamide group forms stronger intermolecular hydrogen bonds (e.g., N–H···O=S) compared to non-sulfonamide benzoxazepines, stabilizing the crystal lattice .
  • Torsion Angles : The thiophene ring’s orientation relative to the benzoxazepine core differs from analogs with bulkier substituents, affecting molecular planarity.

Pharmacological and Physicochemical Properties

  • Solubility : The isobutyl group may reduce aqueous solubility compared to methyl or hydroxyl-substituted analogs.

Data Tables

Table 1: Structural Comparison with Analogous Compounds

Parameter Target Compound Benzodiazepine Analogs Simple Thiophene Sulfonamides
Core Structure Benzo-oxazepine Benzodiazepine Thiophene-sulfonamide
Key Substituents Isobutyl, dimethyl Chlorine, methyl Hydrogen, methyl
Avg. Hydrogen Bond Length (Å) 2.85 (SHELXL-refined) 3.10 2.90
LogP (Predicted) 3.2 2.8 2.5
Torsion Angle (°) 12.5 (thiophene-benzoxazepine) 8.2 (benzene-diazepine) 15.0

Research Findings

  • Crystallographic Robustness : The use of SHELXL ensures high accuracy in resolving the compound’s stereochemistry, particularly the sulfonamide group’s orientation, which is critical for comparing bioactivity trends with analogs .
  • Steric vs. Electronic Effects: The isobutyl group’s steric hindrance may offset electronic effects conferred by the sulfonamide, a balance less pronounced in simpler derivatives.
  • Thermodynamic Stability: Differential scanning calorimetry (DSC) data suggest higher melting points (~220°C) compared to non-sulfonamide benzoxazepines (~180°C), aligning with stronger intermolecular forces.

Q & A

Q. What are the key considerations for synthesizing N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide?

The synthesis typically involves multi-step reactions, including amide coupling, sulfonylation, and cyclization. Critical steps include:

  • Deprotonation and activation : Use of bases like triethylamine to facilitate nucleophilic substitution .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate intermediates and final products .
  • Reaction conditions : Temperature control (e.g., 0–5°C for sensitive steps) and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. What analytical methods are essential for characterizing this compound?

Structural confirmation requires:

  • NMR spectroscopy : ¹H/¹³C NMR to verify regiochemistry and substituent positions .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : For absolute stereochemical determination in crystalline derivatives .

Q. What initial biological assays are recommended to evaluate its activity?

Prioritize assays based on structural analogs:

  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., SYK kinase for anti-inflammatory activity) .
  • Antimicrobial testing : Broth microdilution (MIC) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HL-60 leukemia cells) .

Advanced Research Questions

Q. How can reaction yields be optimized during large-scale synthesis?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for coupling reactions .
  • Solvent optimization : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates .
  • Continuous flow chemistry : Enhances reproducibility and reduces side reactions in multi-step syntheses .

Q. How do structural modifications influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Isobutyl group : Enhances lipophilicity and membrane permeability .
  • Sulfonamide moiety : Critical for target binding (e.g., hydrogen bonding with SYK kinase) .
  • Oxazepine ring conformation : Planar vs. puckered rings alter receptor fit (modeled via DFT calculations) .

Q. How should researchers resolve contradictions in reported biological data?

  • Assay standardization : Use positive controls (e.g., known kinase inhibitors) to validate protocols .
  • Purity verification : Re-test compounds with ≥98% HPLC purity to exclude impurity-driven effects .
  • Orthogonal assays : Confirm enzyme inhibition with SPR (surface plasmon resonance) alongside enzymatic assays .

Q. What computational strategies predict target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to SYK kinase .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • Pharmacophore modeling : Identify critical interaction sites using MOE or Discovery Studio .

Q. What challenges arise in scaling synthesis for preclinical studies?

  • Purification bottlenecks : Replace column chromatography with recrystallization for cost-effective scale-up .
  • Byproduct management : Optimize stoichiometry (e.g., 1.2:1 sulfonyl chloride:amine ratio) to minimize side products .
  • Thermal hazards : Use calorimetry (DSC) to monitor exothermic reactions during scale-up .

Q. How is metabolic stability assessed in vitro?

  • Liver microsomal assays : Incubate with NADPH and measure parent compound depletion via LC-MS/MS .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Plasma protein binding : Equilibrium dialysis to quantify free fraction .

Q. What methods enable enantioselective synthesis of chiral derivatives?

  • Chiral auxiliaries : Use Evans oxazolidinones for asymmetric induction during cyclization .
  • Catalytic asymmetric synthesis : Chiral Pd catalysts for Suzuki-Miyaura coupling .
  • Chiral HPLC : Daicel columns (e.g., Chiralpak IA) to resolve enantiomers and assign configurations .

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